Vildagliptina impureza k

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

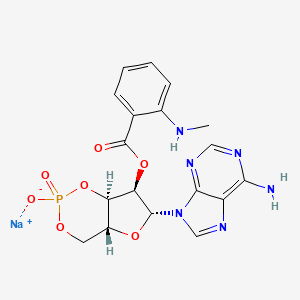

Vildagliptin Impurity A, also known as Vildagliptin Impurity A, is a useful research compound. Its molecular formula is C₁₇H₂₇N₃O₃ and its molecular weight is 321.41. The purity is usually 95%.

BenchChem offers high-quality Vildagliptin Impurity A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vildagliptin Impurity A including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Especificaciones Centradas en el Paciente

Las impurezas de vildagliptina, incluida la impureza k, se han estudiado para desarrollar especificaciones centradas en el paciente (PCS) para productos farmacéuticos. Al comprender los niveles seguros de estas impurezas, los investigadores pueden garantizar la calidad y seguridad de las tabletas de vildagliptina {svg_1}.

Comprensión del Metabolismo y la Toxicidad de los Medicamentos

El estudio de la impureza k de vildagliptina es crucial para comprender el metabolismo del fármaco y su posible toxicidad. Esto incluye determinar el nivel sin efecto adverso observado (NOAEL) y la dosis equivalente humana (HED) para evaluar la seguridad del fármaco {svg_2}.

Control de Calidad en la Industria Farmacéutica

La impureza k se controla mediante métodos analíticos avanzados como la UPLC-ESI/Q-TOF MS/MS. Esto garantiza el control de las impurezas presentes en la vildagliptina, lo cual es vital para el tratamiento continuo de la diabetes mellitus {svg_3}.

Desarrollo y Validación de Métodos

Los investigadores desarrollan y validan métodos para la cuantificación de la vildagliptina y sus impurezas. Esto incluye la creación de métodos robustos, precisos y exactos para el análisis en la industria farmacéutica, mejorando la calidad, la seguridad y la eficacia del fármaco {svg_4}.

Establecimiento de Estándares Farmacopéicos

La impureza k de vildagliptina se utiliza para establecer estándares farmacopéicos. Estos estándares ayudan en el control de calidad del principio activo farmacéutico (API) y garantizan el cumplimiento de los requisitos reglamentarios {svg_5}.

Técnicas de Análisis Espectroscópico

La espectroscopia de reflectancia cercana al infrarrojo es una de las técnicas utilizadas para el control de calidad rápido y sencillo de la vildagliptina y sus impurezas, incluida la impureza k. Este método forma parte del análisis fisicoquímico del fármaco {svg_6}.

Mecanismo De Acción

Target of Action

Vildagliptin Impurity K, also known as Vildagliptin Impurity A, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the management of type 2 diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .

Mode of Action

By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are incretin hormones that promote insulin secretion and regulate blood glucose levels . Elevated levels of GLP-1 and GIP consequently result in improved glycemic control .

Biochemical Pathways

The primary biochemical pathway affected by Vildagliptin Impurity K is the incretin hormone pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion . By inhibiting DPP-4, Vildagliptin Impurity K prevents the degradation of these hormones, thereby enhancing their insulinotropic effects .

Pharmacokinetics

Following oral administration, Vildagliptin Impurity K is rapidly and well absorbed with an absolute bioavailability of 85% . It is minimally bound to plasma proteins and distributes extensively into extravascular spaces . Renal clearance of Vildagliptin Impurity K accounts for 33% of the total body clearance after intravenous administration . The primary elimination pathway is hydrolysis by multiple tissues/organs .

Result of Action

The inhibition of DPP-4 by Vildagliptin Impurity K leads to an increase in the levels of GLP-1 and GIP, resulting in improved glycemic control . This results in a decrease in blood glucose levels, making it an effective treatment for type 2 diabetes mellitus .

Action Environment

The action of Vildagliptin Impurity K can be influenced by various environmental factors. For instance, the hydrolysis of Vildagliptin Impurity K is believed to take place in the kidney, resulting in the formation of LAY 151 . Furthermore, the drug metabolism and degradation pathways often overlap, resulting in the formation of identical constituents . Therefore, factors that affect these pathways, such as the presence of other drugs or changes in physiological conditions, can influence the action, efficacy, and stability of Vildagliptin Impurity K .

Análisis Bioquímico

Biochemical Properties

Vildagliptin Impurity A interacts with various enzymes and proteins. Vildagliptin, the parent compound, is known to selectively inhibit the enzyme dipeptidyl peptidase-4 (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells . It’s plausible that Vildagliptin Impurity A may have similar interactions, but specific studies on this impurity are needed to confirm this.

Cellular Effects

Studies on Vildagliptin have shown that it can influence cell function by increasing the insulin: glucagon ratio, thereby decreasing hepatic glucose production

Molecular Mechanism

Vildagliptin exerts its effects by inhibiting DPP-4, an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells

Temporal Effects in Laboratory Settings

Studies on Vildagliptin have shown that it can produce clinically meaningful, dose-related decreases in A1C and FPG as add-on therapy in patients with type 2 diabetes inadequately controlled by metformin over a 24-week period .

Dosage Effects in Animal Models

Studies on Vildagliptin have shown that it can induce acute responses in monkeys at high doses, including peripheral edema and elevations of lactate dehydrogenase (LDH) and creatine kinase (CK) activity in the serum .

Metabolic Pathways

Vildagliptin is known to be extensively metabolized via at least four pathways before excretion

Transport and Distribution

Vildagliptin is known to distribute equally between plasma and red blood cells

Propiedades

IUPAC Name |

1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3/c18-15(22)13-2-1-3-20(13)14(21)9-19-16-5-11-4-12(6-16)8-17(23,7-11)10-16/h11-13,19,23H,1-10H2,(H2,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJJPEBUSBVYIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.